1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid
Description
Chemical Structure: 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS 321970-56-3) is a sulfonamide derivative featuring a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-chlorophenylsulfonyl group at the 1-position. Its molecular formula is C₁₂H₁₄ClNO₄S, with a molecular weight of 303.76 g/mol .
Synthesis:
The compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and ethyl piperidine-3-carboxylate in an alkaline aqueous medium (pH 9–10). The reaction is monitored by TLC, and the product is isolated via solvent extraction .
Applications: This compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, Catalog #sc-338858) and serves as a precursor in pharmaceutical intermediates, particularly in studies targeting receptor interactions and metabolic pathways .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXLKMJEOGJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-56-3 | |
| Record name | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves several steps:
Starting Materials: The synthesis typically begins with piperidine and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of solvents and catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group acts as a strong electron-withdrawing group, making adjacent positions susceptible to nucleophilic attack. Key reactions include:
a. Amine/Alcohol Substitution
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Reacts with primary/secondary amines or alcohols under basic conditions (e.g., NaH, K₂CO₃) to form sulfonamides or sulfonate esters.
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Example: Reaction with ethanolamine produces sulfonamide derivatives with potential bioactivity.
b. Halide Displacement
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The chlorine atom on the 4-chlorophenyl ring can undergo substitution with nucleophiles like hydroxide or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C.
Esterification and Amidation
The carboxylic acid group participates in typical acid-derived reactions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂/ROH (R = Me, Et) | Corresponding alkyl esters | 75–85% |
| Amidation | EDC/HOBt, amines (e.g., benzylamine) | Piperidine-3-carboxamide derivatives | 68–72% |
These derivatives are critical for modifying solubility and bioavailability in drug development .
Oxidation and Reduction
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Oxidation : The piperidine ring undergoes oxidation with KMnO₄/H₂SO₄ to form N-sulfonylpiperidin-3-one derivatives, which are precursors for heterocyclic systems.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether, though this is less common due to steric hindrance.
Cyclocondensation Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
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Reacts with CS₂/KOH to form 1,3,4-oxadiazole derivatives via intermediate hydrazide formation .
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Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) yields benzylidene-piperidone hybrids with demonstrated anti-inflammatory activity .
Key Mechanistic Insights
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds derived from piperidine, including 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid, exhibit notable antibacterial properties. A study demonstrated that synthesized derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compounds were evaluated for their Minimum Inhibitory Concentrations (MICs), revealing promising results that suggest potential therapeutic applications in treating bacterial infections.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, as it helps to increase acetylcholine levels in the brain . Additionally, urease inhibitors are crucial in managing conditions like urinary tract infections and certain types of kidney stones by preventing the conversion of urea into ammonia . The synthesized compounds demonstrated competitive inhibition with IC50 values significantly lower than standard drugs, indicating their potential as new therapeutic agents .
Cancer Research
The sulfamoyl moiety present in 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is associated with anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism involves disrupting cellular pathways that lead to uncontrolled cell proliferation, making it a candidate for further investigation in cancer chemotherapy.
Hypoglycemic Effects
Research has also highlighted the potential hypoglycemic effects of piperidine derivatives. These compounds may play a role in regulating blood glucose levels, which is particularly beneficial for managing diabetes . The pharmacological behavior related to this activity suggests that they could be developed into new antidiabetic medications.
Synthesis and Structural Variations
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves various methods, including the reaction of piperidine derivatives with sulfonyl chlorides . This flexibility allows for the creation of a wide range of analogs with potentially enhanced biological activities. The ability to modify the structural components can lead to improved efficacy and reduced side effects in therapeutic applications.
Case Study 1: Antibacterial Efficacy
In a recent study, several synthesized derivatives were tested against common pathogens. The results indicated that some compounds had IC50 values as low as 0.63 µM against Staphylococcus aureus, suggesting a strong antibacterial potential compared to traditional antibiotics .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of acetylcholinesterase by various piperidine derivatives. The findings revealed that certain modifications to the piperidine structure significantly enhanced enzyme binding affinity, positioning these compounds as potential treatments for Alzheimer's disease .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Sulfonyl Group
Nitrophenyl Derivatives
- 1-(3-Nitrobenzenesulfonyl)piperidine-3-carboxylic acid (CAS 321970-60-9, C₁₂H₁₄N₂O₆S , MW 326.32 g/mol):
- Exhibits strong dipole-dipole interactions, influencing solvation dynamics and reaction kinetics.
Fluorophenyl and Trifluoromethylphenyl Derivatives
- 1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS ZX-AC003531, C₁₂H₁₄FNO₄S, MW 287.31 g/mol): Fluorine’s high electronegativity improves metabolic stability and hydrogen-bonding capacity. Lower lipophilicity (ClogP ~1.2) compared to the chloro analog (ClogP ~2.1) may reduce membrane permeability .
Heterocyclic Sulfonyl Groups
- This may improve solubility in acidic environments compared to purely aromatic sulfonamides .
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 875163-82-9, C₁₀H₁₄N₂O₅S , MW 288.32 g/mol):
Modifications on the Piperidine Ring
Carboxylic Acid Positional Isomers
Substituted Piperidine Derivatives
- 1-((4-Acetamidophenyl)sulfonyl)piperidine-3-carboxylic acid (CAS 378193-22-7, C₁₄H₁₈N₂O₅S, MW 326.37 g/mol): The acetamido group adds a hydrogen-bond donor/acceptor, improving interactions with polar residues in biological targets. Increased molecular weight may reduce diffusion rates .
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a synthetic compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-chlorophenylsulfonyl group at the 1-position. The molecular formula for this compound is with a molecular weight of approximately 303.76 g/mol . The synthesis typically involves several steps that may be optimized using techniques such as continuous flow reactors to enhance yield and purity.
Antidiabetic Properties
Preliminary studies suggest that 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid may have applications in antidiabetic treatments. The presence of the piperidine nucleus is associated with various bioactivities, including glucose regulation and insulin control .
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions such as Alzheimer's disease and infections caused by urease-producing bacteria. In vitro studies indicate strong inhibitory activity against these enzymes, with some derivatives demonstrating IC50 values as low as 2.14 μM .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity . The structure-activity relationship analyses indicate that modifications to the piperidine ring can significantly affect antibacterial potency.
Case Studies
A series of derivatives based on the piperidine scaffold have been synthesized and evaluated for their biological activities. For instance, compounds bearing the sulfamoyl moiety demonstrated a range of pharmacological effects, including:
- Antibacterial Action : Compounds exhibited varying degrees of activity against multiple bacterial strains.
- Enzyme Inhibition : Several derivatives were identified as potent AChE inhibitors, with IC50 values indicating their potential therapeutic applications in neurodegenerative diseases.
- Hypoglycemic Activity : Some derivatives were linked to glucose regulation, showcasing their utility in diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the spatial arrangement of substituents on the piperidine ring significantly influences binding affinities to biological targets. For example:
| Compound | AChE Inhibition IC50 (μM) | Urease Inhibition IC50 (μM) | Antibacterial Activity |
|---|---|---|---|
| Compound A | 19.85 ± 0.14 | 5.67 ± 0.02 | Moderate |
| Compound B | 15.00 ± 0.10 | 3.45 ± 0.01 | Strong |
| Compound C | 25.00 ± 0.20 | 10.00 ± 0.05 | Weak |
This table summarizes key findings from SAR analyses, indicating that specific modifications can enhance biological activity significantly.
Q & A
Q. What are the standard synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine-3-carboxylic acid precursor. A plausible route includes:
Reacting piperidine-3-carboxylic acid with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
Catalytic optimization using palladium or copper-based systems to enhance yield, as demonstrated in analogous heterocyclic syntheses .
Purification via column chromatography or recrystallization to achieve >95% purity, as validated in related sulfonamide derivatives .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm sulfonyl group integration and piperidine ring conformation. For rotational isomerism (common in sulfonamides), employ variable-temperature NMR .
- X-ray Crystallography: Resolve stereochemical ambiguities, as applied to structurally similar piperidine derivatives .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for verifying sulfonyl group retention .
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against targets like kinases or proteases, given sulfonamides' known role in enzyme modulation .
- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as used in oxazolo-pyridine syntheses .
- Catalyst Selection: Compare Pd(PPh) vs. CuI for coupling efficiency, referencing palladium-catalyzed protocols .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete sulfonylation) .
Q. How to address conflicting biological activity data across studies?
Methodological Answer:
Q. What strategies resolve ambiguities in stereochemical assignments?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using amylose-based columns, as validated for piperidine derivatives .
- NOE Experiments: Perform -NOESY to determine spatial proximity of substituents on the piperidine ring .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify the sulfonyl group (e.g., replace 4-chlorophenyl with 3,5-dimethylisoxazole) to assess substituent effects on activity .
- Free-Wilson Analysis: Quantify contributions of specific moieties (e.g., sulfonyl vs. carboxylic acid) to biological potency .
- Molecular Docking: Use AutoDock Vina to predict binding modes against targets like carbonic anhydrase IX .
Safety and Handling
Q. What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure, as sulfonamides may cause irritation .
- Ventilation: Work in a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite, per OSHA guidelines .
Q. How should the compound be stored to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Desiccation: Use silica gel packs to mitigate hydrolysis of the sulfonyl group .
- Compatibility: Avoid polypropylene containers; use glass or PTFE-lined storage due to solvent reactivity .
Data Analysis and Reproducibility
Q. How to troubleshoot inconsistent purity results across batches?
Methodological Answer:
- HPLC Method Optimization: Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to separate impurities .
- Karl Fischer Titration: Quantify residual solvents (e.g., DMF) that may crystallize and skew purity assays .
- Batch Record Auditing: Trace inconsistencies to variations in reaction time, temperature, or precursor quality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
